molecular formula C9H16N2O2 B15312340 Ethyl 2-amino-6-cyanohexanoate

Ethyl 2-amino-6-cyanohexanoate

Katalognummer: B15312340
Molekulargewicht: 184.24 g/mol
InChI-Schlüssel: UNHCWXGMBYVHSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-amino-6-cyanohexanoate is an organic compound with the molecular formula C9H16N2O2 It is a derivative of hexanoic acid, featuring an amino group at the second position and a cyano group at the sixth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-6-cyanohexanoate typically involves the cyanoacetylation of amines. One common method is the reaction of ethyl cyanoacetate with a suitable amine under solvent-free conditions at elevated temperatures. For instance, the reaction can be carried out by stirring ethyl cyanoacetate with the amine at 70°C for several hours, followed by cooling to room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-amino-6-cyanohexanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halides.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Conversion to primary amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-amino-6-cyanohexanoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: It can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: Utilized in the production of specialty chemicals and intermediates for organic synthesis.

Wirkmechanismus

The mechanism of action of Ethyl 2-amino-6-cyanohexanoate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

    Ethyl 6-cyanohexanoate: Lacks the amino group, making it less versatile in certain reactions.

    2-Amino-6-cyanohexanoic acid: The carboxylic acid derivative, which may have different solubility and reactivity.

    N-Cyanoacetamides: Share the cyano group but differ in the rest of the structure, leading to varied applications and reactivity.

Uniqueness: Ethyl 2-amino-6-cyanohexanoate is unique due to the presence of both amino and cyano groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for multiple functionalization possibilities, making it a valuable compound in synthetic and medicinal chemistry.

Eigenschaften

Molekularformel

C9H16N2O2

Molekulargewicht

184.24 g/mol

IUPAC-Name

ethyl 2-amino-6-cyanohexanoate

InChI

InChI=1S/C9H16N2O2/c1-2-13-9(12)8(11)6-4-3-5-7-10/h8H,2-6,11H2,1H3

InChI-Schlüssel

UNHCWXGMBYVHSB-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(CCCCC#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.